1-(Benzyloxy)-3-methyl-5-nitrobenzene

Description

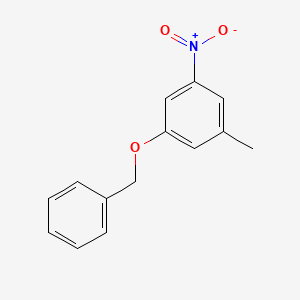

1-(Benzyloxy)-3-methyl-5-nitrobenzene is a substituted aromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 1, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 3. Such compounds are often intermediates in pharmaceutical synthesis or catalysis, particularly in metal-mediated C–H bond activation reactions .

Properties

IUPAC Name |

1-methyl-3-nitro-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCKBBHLMGZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256552 | |

| Record name | Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881291-17-3 | |

| Record name | Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881291-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-nitro-5-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Workup

A mixture of 2-methyl-3-nitrophenol (30.6 g, 200 mmol), potassium carbonate (41.5 g, 300 mmol), and benzyl bromide (23.8 mL, 200 mmol) in N,N-dimethylformamide (DMF) is stirred at room temperature for 3 hours under argon. The reaction is quenched with water (1,000 mL), and the product is extracted with toluene (3 × 500 mL). The organic layer is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield 49.3 g of yellow powder (100% yield).

Critical Parameters

-

Solvent : DMF enhances nucleophilicity of the phenoxide ion.

-

Base : Excess K₂CO₃ ensures complete deprotonation of the phenol.

-

Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).

| Parameter | Value |

|---|---|

| Starting Material | 2-Methyl-3-nitrophenol |

| Benzylating Agent | Benzyl bromide |

| Base | K₂CO₃ (1.5 equiv) |

| Solvent | DMF |

| Reaction Time | 3 hours |

| Yield | 100% |

Alternative Nitration Strategies

While the Williamson etherification route assumes pre-nitrated starting materials, alternative methods introduce the nitro group post-benzylation. For example, nitration of 3-methylbenzyloxybenzene could theoretically yield the target compound, though regioselectivity challenges arise due to competing meta and para nitration.

Directed Nitration Using Sulfuric Acid

A patent (CN102718692A) describes nitration of methoxy-substituted toluenes using nitric acid-sulfuric acid mixtures , though this method is tailored to indole derivatives. Adapting this protocol, 3-methylbenzyloxybenzene could undergo nitration at the 5-position under controlled conditions:

-

Substrate : 3-Methylbenzyloxybenzene (10 g) in H₂SO₄ (100 mL).

-

Nitrating Agent : Fuming HNO₃ (5 mL) added dropwise at 0°C.

-

Reaction Time : 2 hours.

-

Workup : Quench with ice, extract with ethyl acetate, and recrystallize.

However, this method risks over-nitration and requires rigorous temperature control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Industrial-Scale Considerations

The Williamson etherification route is preferred for large-scale production due to its simplicity and reproducibility. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-methyl-5-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.

Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce additional substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Acidic or basic conditions with appropriate reagents.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products:

Reduction of the nitro group: 1-(Benzyloxy)-3-methyl-5-aminobenzene.

Cleavage of the benzyloxy group: 3-methyl-5-nitrophenol.

Substitution reactions: Various halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Benzyloxy)-3-methyl-5-nitrobenzene has diverse applications across various scientific disciplines:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its functional groups allow for further chemical modifications, making it versatile in synthetic chemistry.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations reveal that it may induce cytotoxicity in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest.

Pharmaceutical Development

The compound is being explored for its potential role as a pharmaceutical agent due to its biological activities. Its structure allows it to interact with various molecular targets, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action of this compound:

- Antibacterial Activity : A study demonstrated that the compound effectively inhibited Gram-positive bacteria with an IC50 value of 45 μM.

- Cytotoxicity Against Cancer Cells : Another study revealed moderate cytotoxicity against MCF-7 cells with an IC50 value of 75 μM, indicating potential for further development as an anticancer agent.

- Mechanistic Studies : Investigations into the mechanism of action showed that the compound may act through oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels in treated cells.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-methyl-5-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Positioning: The position of the nitro group significantly alters reactivity.

Functional Group Diversity :

- Halogenated analogs (e.g., 1-Bromo-3-methyl-5-nitrobenzene ) are valuable in cross-coupling reactions, whereas methoxy-containing compounds (e.g., 1-(Benzyloxy)-3-bromo-5-methoxybenzene ) may exhibit enhanced solubility in polar solvents.

Molecular Weight and Reactivity :

- The presence of bromine or chlorine increases molecular weight and introduces heavier atom effects, which can influence reaction kinetics and regioselectivity. For instance, 1,5-Dichloro-3-methoxy-2-nitrobenzene has a lower molecular weight (222.03 g/mol) but higher electrophilicity due to dual chloro substituents.

Similarity Indices: Compounds like 1-(Benzyloxy)-4-bromo-2-nitrobenzene (CAS 383868-64-2, similarity 0.95 ) share high structural similarity but differ in bromine and nitro positioning, suggesting comparable synthetic utility with minor reactivity variations.

Biological Activity

1-(Benzyloxy)-3-methyl-5-nitrobenzene is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicine and research.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to different biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism is believed to involve the disruption of bacterial cell wall synthesis and function .

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, showing a MIC value of 32 µg/mL, indicating potent activity against this pathogen .

Study 2: Anticancer Activity

In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM. Apoptotic markers were assessed, revealing increased levels of cleaved PARP and caspase-3, confirming the induction of apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | Yes | Yes | 32 | 25 |

| Nitrobenzene | Moderate | No | 128 | N/A |

| Benzyl alcohol | No | Moderate | N/A | 50 |

Q & A

Q. What are the recommended synthetic routes for 1-(Benzyloxy)-3-methyl-5-nitrobenzene?

A common approach involves sequential benzylation and nitration. For example, benzyl ether derivatives can be synthesized via nucleophilic substitution using benzyl bromide under basic conditions. Subsequent nitration at the meta position can be achieved using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : The benzyloxy group typically shows a singlet at ~5.0 ppm (OCH₂Ph), while aromatic protons exhibit splitting patterns consistent with substitution (e.g., meta-nitro groups cause deshielding).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- IR : Stretching vibrations for nitro (~1520, 1350 cm⁻¹) and ether (~1250 cm⁻¹) groups are diagnostic. Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are critical during handling?

Use fume hoods to avoid inhalation of nitro compound dust. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with reducing agents (e.g., SnCl₂) to prevent unintended nitro group reactions. Store in airtight containers away from light to minimize degradation .

Intermediate Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

Use SHELX software (e.g., SHELXL) for refinement. Adjust parameters like thermal displacement factors and hydrogen atom positioning. Validate against experimental data (e.g., R-factor convergence < 5%). Contradictions in bond angles/lengths may arise from disorder; partial occupancy modeling or twin refinement can resolve these .

Q. What purification strategies are effective for nitro-aromatic intermediates?

Liquid-liquid extraction (e.g., ethyl acetate/water) removes acidic byproducts. Recrystallization from ethanol/water mixtures improves purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water gradient is recommended .

Advanced Research Questions

Q. How do catalytic hydrogenation conditions affect nitro group reduction in this compound?

Hydrogenation over Pd/C (10%) at 30–50 psi H₂ in ethanol reduces nitro to amine. Competing de-benzylation can occur; adding acetic acid suppresses this. Raney nickel may require higher pressures (100 psi) but avoids benzyl ether cleavage. Monitor reaction progress via TLC (Rf shift from nitro to amine) .

Q. What mechanistic insights exist for nitro group reactivity under oxidative conditions?

Under UV light, nitro groups stabilize radical intermediates, leading to hydroxylation or ring-opening products. Computational studies (DFT) suggest singlet oxygen involvement in photooxidation pathways. Contrast with thermal degradation (e.g., NO₂ release at >150°C) requires controlled thermogravimetric analysis (TGA) .

Q. How can substituent effects (e.g., methyl vs. methoxy) be analyzed in derivatives?

Compare Hammett σ values for substituents to predict electronic effects on reaction rates. For example, methyl groups (σ ≈ -0.17) mildly deactivate the ring, while nitro groups (σ ≈ +0.78) enhance electrophilic substitution at para positions. Synthesize analogs (e.g., 1-(Benzyloxy)-3-bromo-5-nitrobenzene) and evaluate via kinetic studies or DFT calculations .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., DMSO vs. ethanol) and compare melting ranges. Contaminated samples often show broad or depressed melting points .

Q. How to address discrepancies in catalytic efficiency during hydrogenation?

Catalyst poisoning by sulfur impurities (e.g., from benzyl ether precursors) can reduce activity. Pre-treat catalysts with H₂ flow at 100°C to remove adsorbed contaminants. Compare turnover frequencies (TOF) using GC-MS quantification of amine products under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.